NY-ESO-1 was initially identified through serological analysis of recombinant cDNA expression libraries. It is classified as a cancer/testis antigen due to its expression in tumors but not in most normal tissues, except for the germ cells of the testes. This unique expression profile makes it an attractive target for immunotherapeutic approaches aimed at eliciting an immune response against tumors while minimizing damage to normal tissues .
The synthesis of the NY-ESO-1 (155-163) peptide typically employs solid-phase peptide synthesis techniques using F-moc chemistry. This method allows for the sequential addition of amino acids to form the desired peptide chain. The process involves the use of a multiple peptide synthesizer, which automates the synthesis and ensures high purity and yield of the final product .
The NY-ESO-1 (155-163) peptide consists of nine amino acids arranged in a specific sequence: QLSLLMWIT. This sequence is critical for its recognition by T cells, particularly those restricted by human leukocyte antigen A2.
The molecular weight of this peptide is approximately 1,036.2 Da, and its structure can be visualized using computational modeling tools that predict secondary and tertiary structures based on amino acid sequences.
The NY-ESO-1 (155-163) peptide participates in various biochemical interactions, primarily involving binding to major histocompatibility complex molecules on antigen-presenting cells. This interaction is crucial for T-cell activation.
The mechanism by which NY-ESO-1 (155-163) elicits an immune response involves several steps:
Studies have demonstrated that T cells specific to this peptide can induce significant cytotoxicity against NY-ESO-1 expressing tumor cells in vitro, highlighting its potential in therapeutic applications .
The NY-ESO-1 (155-163) peptide exhibits typical characteristics of small peptides:
Key chemical properties include:
NY-ESO-1 (155-163) has several significant applications in scientific research and clinical settings:
The NY-ESO-1 antigen (formally designated CTAG1B) is encoded by the CTAG1B gene located within the Xq28 region of the X chromosome. This genomic positioning situates NY-ESO-1 within a dense cluster of Cancer-Testis Antigen (CTA) genes, collectively termed CT-X genes, known for their restricted expression patterns and immunogenic properties [1] [3] [9]. The Xq28 locus exhibits a characteristically high density of CT-X genes, suggesting coordinated epigenetic regulation mechanisms governing their expression [3] [7].
NY-ESO-1 expression is stringently regulated by epigenetic modifications, primarily DNA methylation and histone post-translational modifications. In normal somatic tissues, the CTAG1B promoter is hypermethylated, resulting in transcriptional silencing. Conversely, in germline cells (testicular spermatogonia, primary spermatocytes) and placental trophoblasts, and crucially, in a wide array of malignant tumors, this promoter undergoes demethylation, leading to antigen re-expression [1] [3] [7]. This demethylation is orchestrated by complex multi-protein complexes, including HDAC1-mSin3A-NCOR1, Dnmt3b-HDAC1-Egr1, and Dnmt1-PCNA-UHRF1-G9a, which modulate the chromatin state around the CTAG1B locus [1]. Preclinical studies have robustly demonstrated that pharmacologic DNA hypomethylating agents, such as decitabine (5-aza-2′-deoxycytidine, DAC), potently induce NY-ESO-1 expression selectively in tumor cells. This induction stimulates specific anti-tumor immune responses, reduces tumor burden, and prolongs survival in murine models, highlighting the critical role of epigenetics in controlling this antigen's immunogenic potential [1] [7].
Table 1: Key Epigenetic Regulators of NY-ESO-1 Expression
Epigenetic Mechanism | Regulatory Complexes/Agents | Effect on NY-ESO-1 | Consequence |
---|---|---|---|
DNA Methylation | Dnmt1-PCNA-UHRF1-G9a, Dnmt3b | Promoter Hypermethylation | Silencing in normal somatic tissues |
DNA Demethylation | Decitabine (DAC), 5-aza-2'-deoxycytidine | Promoter Hypomethylation | Re-expression in tumors and germ cells |
Histone Deacetylation | HDAC1-mSin3A-NCOR1 | Chromatin Condensation | Transcriptional repression |
Histone Methylation | G9a (Histone Methyltransferase) | H3K9 methylation | Repression of gene expression |
The NY-ESO-1 (155-163) peptide (sequence: SLLMWITQC) represents an HLA-A0201-restricted CD8+ T-cell epitope derived from the full-length 180-amino acid NY-ESO-1 protein. This epitope resides within the hydrophobic C-terminal region of the protein, which features a conserved Pcc-1 domain potentially implicated in cell cycle progression and growth regulation [1] [3] [8]. Structurally, the peptide possesses a characteristic C-terminal cysteine residue (Cys163). While this cysteine contributes to peptide binding within the HLA-A0201 molecule's F pocket via its thiol group, it also presents significant biochemical challenges for therapeutic application. The wild-type peptide (157-165: SLLMWITQC) is susceptible to oxidation, leading to dimerization via disulfide bond formation or cysteinylation, and exhibits suboptimal binding affinity and stability within the HLA-A*0201 groove [2] [10].
Detailed X-ray crystallographic analysis of the HLA-A0201 complex bound to the naturally occurring NY-ESO-1 (157-165) peptide (overlapping significantly with 155-163) and its engineered analogues has revealed crucial structure-function relationships [2] [10]. Substitution of the C-terminal cysteine (C165) with serine (S) maintained the overall peptide backbone conformation but drastically reduced the stability of the peptide-HLA-A0201 complex. This instability resulted in poor recognition by cytotoxic T lymphocytes (CTLs), rendering the C165S analogue ineffective [2] [10]. In stark contrast, substitution with alanine (C165A) preserved both the structural conformation and the stability of the peptide-HLA complex. Consequently, the C165A analogue demonstrated efficient recognition by NY-ESO-1-specific CTL clones, comparable to the wild-type peptide [2] [10]. Building on this, a sophisticated engineering approach incorporated 2-aminoisobutyric acid (Abu), a non-natural amino acid isostere of cysteine, at the C-terminus. The Abu analogue (SLLMWITQ-Abu) offered a breakthrough solution: it effectively satiated the hydrophobic F pocket of HLA-A*0201, maintained complex stability and CTL recognition, and critically, was impervious to oxidation, cysteinylation, and dimerization. This significantly improved its suitability for vaccine formulation and storage [2] [10].
Table 2: Structural and Functional Properties of NY-ESO-1 (155-163) and Engineered Analogues
Peptide Sequence | Modification | HLA-A*0201 Binding Affinity | Complex Stability | CTL Recognition | Formulation Stability |
---|---|---|---|---|---|
SLLMWITQC (WT 157-165) | None | Suboptimal | Moderate | Strong (but variable) | Poor (Oxidation, Dimerization) |
SLLMWITQS | C165S | Reduced | Low | Poor | Good |
SLLMWITQA (C165A) | C165A | Strong | High | Strong | Good |
SLLMWITQ-Abu | C-terminal Abu | Strong | High | Strong | Excellent (Oxidation-resistant) |
NY-ESO-1 is not an isolated entity but belongs to a small family of highly homologous antigens encoded within the Xq28 region. The most significant homologs are LAGE-1 (Cancer/testis antigen 2, CTAG2) and ESO3 [3] [4] [8]. LAGE-1 exists in two primary splice variants: LAGE-1a (180 amino acids) and LAGE-1b (210 amino acids). LAGE-1a exhibits extremely high sequence homology (84%) with NY-ESO-1 across its entire length. In contrast, LAGE-1b shares only its first 134 amino acids with NY-ESO-1 and LAGE-1a, possessing a unique C-terminus [4] [8]. ESO3 demonstrates considerably lower sequence similarity to both NY-ESO-1 and LAGE-1 and exhibits a broader expression pattern in somatic tissues, diminishing its appeal as a tumor-specific immunotherapy target [3] [9]. Importantly, the monoclonal antibody E978, commonly used to detect NY-ESO-1 protein, exhibits cross-reactivity with LAGE-1a due to their high sequence identity [8].
The functional implications of this homology are substantial. In silico analysis of T-cell epitopes has identified seven shared peptide sequences between NY-ESO-1 and LAGE-1a that are recognized by T lymphocytes in various cancers [4]. This suggests potential immunological cross-reactivity. Theoretically, an immune response (antibody or T-cell) elicited against NY-ESO-1 could recognize and target LAGE-1a-expressing tumor cells, even if those tumors lack NY-ESO-1 expression. However, clinical observations in multiple myeloma patients revealed a significant discordance: while RT-PCR detected LAGE-1 mRNA in 42% and NY-ESO-1 mRNA in 26% of bone marrow samples, protein expression by immunohistochemistry (IHC) using specific monoclonal antibodies (mAbs 219-510-23 for LAGE-1 and E978 for NY-ESO-1) was detected in only 7.4% (2/27) of cases. Furthermore, spontaneous humoral immune responses against these antigens were rare (detected in only 1/33 patients) [4]. This highlights a critical gap between mRNA detection and functional protein expression/immunogenicity, potentially due to limitations in antibody sensitivity, post-transcriptional regulation, or the immunosuppressive tumor microenvironment in malignancies like myeloma. Consequently, while the homology between NY-ESO-1 and LAGE-1a is structurally evident, exploiting it therapeutically via NY-ESO-1-targeted vaccines for LAGE-1a+/NY-ESO-1- tumors faces challenges due to the infrequent detection of LAGE-1a protein and spontaneous immune responses [4].
The NY-ESO-1 protein itself can potentially give rise to alternative products. Screening of cDNA expression libraries identified an alternative open reading frame within the CTAG1B gene, encoding a distinct 58-amino acid protein recognized by tumor-reactive T cells [9]. This adds another layer of complexity to the antigenic repertoire potentially generated from this locus. Furthermore, the NY-ESO-1 protein exhibits post-translational modification capabilities, notably forming homodimers detectable under non-reducing conditions in Western blotting as a 40 kDa band alongside the monomeric 20 kDa form [8]. The functional significance of this dimerization remains under investigation.
The restricted expression profile (testis, placenta, cancers), high immunogenicity, and relatively homogeneous expression in certain cancers (e.g., myxoid/round cell liposarcoma: 89-100%, synovial sarcoma: 80%) position NY-ESO-1 and its closely related homolog LAGE-1a as premier targets for cancer immunotherapy, distinct from other CTAs like MAGE-A3 which have been associated with severe off-target toxicities due to cross-reactivity with normal tissues [1] [3] [9]. The structural insights guiding epitope optimization (e.g., C165A, Abu analogues) and the understanding of its homology with LAGE-1a provide a crucial molecular foundation for developing effective and specific immunotherapies targeting this antigenic system.
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